1-(4-Chlorophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one is a chemical compound known for its diverse applications in scientific research and industry. This compound features a chlorophenyl group, a morpholine ring, and a phenylethanone structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with morpholine and acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethanone
- 1-(4-Chlorophenyl)-2-(piperidin-4-yl)-2-phenylethan-1-one
- 1-(4-Chlorophenyl)-2-(morpholin-4-yl)propan-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88675-40-5 |
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Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-morpholin-4-yl-2-phenylethanone |
InChI |
InChI=1S/C18H18ClNO2/c19-16-8-6-15(7-9-16)18(21)17(14-4-2-1-3-5-14)20-10-12-22-13-11-20/h1-9,17H,10-13H2 |
InChI Key |
NSCXCYMVBDUSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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